2-((1,3,4-Thiadiazol-2-yl)oxy)acetic acid
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Overview
Description
2-((1,3,4-Thiadiazol-2-yl)oxy)acetic acid is a heterocyclic compound containing a thiadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((1,3,4-thiadiazol-2-yl)oxy)acetic acid typically involves the reaction of 2-amino-1,3,4-thiadiazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-((1,3,4-Thiadiazol-2-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiadiazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .
Scientific Research Applications
2-((1,3,4-Thiadiazol-2-yl)oxy)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its biological activities, including anticancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 2-((1,3,4-thiadiazol-2-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of cellular processes .
Comparison with Similar Compounds
2-Amino-1,3,4-thiadiazole: A precursor in the synthesis of 2-((1,3,4-thiadiazol-2-yl)oxy)acetic acid.
1,3,4-Thiadiazole-2-thiol: Another thiadiazole derivative with similar biological activities.
2-Mercapto-1,3,4-thiadiazole: Known for its antimicrobial and antifungal properties.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to act as a versatile building block in organic synthesis and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C4H4N2O3S |
---|---|
Molecular Weight |
160.15 g/mol |
IUPAC Name |
2-(1,3,4-thiadiazol-2-yloxy)acetic acid |
InChI |
InChI=1S/C4H4N2O3S/c7-3(8)1-9-4-6-5-2-10-4/h2H,1H2,(H,7,8) |
InChI Key |
YJOUSTMXZXYGBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=C(S1)OCC(=O)O |
Origin of Product |
United States |
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